molecular formula C28H52O5 B116817 Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate CAS No. 104801-67-4

Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate

Cat. No.: B116817
CAS No.: 104801-67-4
M. Wt: 468.7 g/mol
InChI Key: RYBPPYGMJPYBFL-UHFFFAOYSA-N
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Description

Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate is a complex organic compound with a unique structure that includes an ester functional group, a hexyl chain, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate typically involves multi-step organic reactions. One common method includes the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the ester group to an alcohol or other reduced forms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxooctadecanoate
  • Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxododecanoate

Uniqueness

Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate is unique due to its specific combination of functional groups and structural features

Biological Activity

Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H44O4
Molecular Weight384.593 g/mol
LogP5.987
PSA63.600 Ų

These properties suggest that the compound is lipophilic, which may influence its biological activity and absorption in biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using cell lines such as HepG2 (human liver carcinoma) demonstrated that certain concentrations can induce apoptosis without causing excessive toxicity to normal cells. This selective cytotoxicity is crucial for potential therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy reported that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating potential as a lead compound for antibiotic development .
  • Cytotoxic Effects : Research conducted on HepG2 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The study highlighted the importance of further investigations into its mechanism of action .
  • DNA Binding Studies : Molecular docking studies have suggested that this compound may interact with DNA, potentially leading to DNA cleavage under specific conditions. This property could be leveraged for developing novel chemotherapeutic agents .

Properties

IUPAC Name

methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52O5/c1-4-6-8-10-11-12-13-14-15-19-24(33-27-21-17-18-22-32-27)23-26(29)25(28(30)31-3)20-16-9-7-5-2/h24-25,27H,4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBPPYGMJPYBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)C(CCCCCC)C(=O)OC)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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